molecular formula C28H32FN3O B5892553 8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine

8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B5892553
M. Wt: 445.6 g/mol
InChI Key: YHECADDADXIDDT-UHFFFAOYSA-N
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Description

8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions using benzyl halides.

    Attachment of the 4-fluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

    Incorporation of the N-(2,4,4-trimethylpentan-2-yl) group: This step may involve amination reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions may target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce dihydroimidazo derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.

    Benzyloxy-substituted compounds: Compounds with benzyloxy groups often exhibit unique chemical reactivity and biological properties.

    Fluorophenyl-substituted compounds: The presence of a fluorophenyl group can influence the compound’s pharmacokinetics and pharmacodynamics.

Uniqueness

8-(benzyloxy)-2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4-fluorophenyl)-8-phenylmethoxy-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O/c1-27(2,3)19-28(4,5)31-26-24(21-13-15-22(29)16-14-21)30-25-23(12-9-17-32(25)26)33-18-20-10-7-6-8-11-20/h6-17,31H,18-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECADDADXIDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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